Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate

Vue d'ensemble

Description

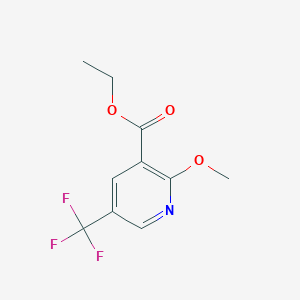

Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H10F3NO3. It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 5-position and a methoxy group at the 2-position on the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 2-methoxy-5-(trifluoromethyl)nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

-

Conditions :

| Reagent | Temperature | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| 2 M NaOH/EtOH/H₂O | 80°C | 6 | 85 | 2-Methoxy-5-(trifluoromethyl)nicotinic acid |

| 6 M HCl/EtOH | Reflux | 8 | 78 | 2-Methoxy-5-(trifluoromethyl)nicotinic acid |

Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon .

Nucleophilic Substitution at the Methoxy Group

The methoxy group undergoes substitution with amines or thiols under catalytic or thermal conditions.

-

Example Reaction :

Reaction with 2-methyl-3-(trifluoromethyl)aniline in xylene at 110°C with ZnO/I₂ yields 2-(2-methyl-3-trifluoromethylanilino)-5-(trifluoromethyl)nicotinic acid ethyl ester (72% yield) .

| Nucleophile | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2-Methyl-3-(trifluoromethyl)aniline | ZnO/I₂ | Xylene | 110°C | 72 |

Mechanism : Aromatic nucleophilic substitution (SNAr), facilitated by electron-withdrawing trifluoromethyl groups activating the pyridine ring .

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol using agents like LiAlH₄ or NaBH₄.

| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 2 | 68 | 3-(Hydroxymethyl)-2-methoxy-5-(trifluoromethyl)pyridine |

Limitations : Over-reduction to the alkane is not observed due to steric hindrance from the trifluoromethyl group .

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitution at the 4-position, directed by the electron-donating methoxy group.

| Electrophile | Conditions | Yield (%) | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 56 | Ethyl 4-nitro-2-methoxy-5-(trifluoromethyl)nicotinate |

Regioselectivity : The methoxy group directs substitution to the para position relative to itself .

Cross-Coupling Reactions

The trifluoromethyl group stabilizes intermediates in Pd-catalyzed cross-couplings.

-

Suzuki–Miyaura Coupling :

Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms a biaryl derivative (62% yield) .

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80°C | 62 |

Application : Synthesizing complex heterocycles for pharmaceutical intermediates .

Oxidation of the Pyridine Ring

Controlled oxidation with mCPBA introduces an N-oxide functionality, enhancing reactivity for subsequent substitutions .

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| mCPBA | DCM | 25°C | 89 | Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate N-oxide |

Utility : The N-oxide intermediate undergoes cyanide substitution at position 2 (via TMSCN) for further derivatization .

Decarboxylation

Thermal decarboxylation of the hydrolyzed acid derivative produces 2-methoxy-5-(trifluoromethyl)pyridine.

| Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Cu powder, quinoline | 200°C | 3 | 74 |

Mechanism : Radical-mediated loss of CO₂ under high-temperature conditions .

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate serves as a valuable building block for the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Esterification : Formation of esters from acids and alcohols.

- Substitution Reactions : Nucleophilic substitution involving the methoxy or trifluoromethyl groups.

- Oxidation and Reduction : Transformations to generate carboxylic acids or alcohols.

These reactions are essential for developing new compounds with desired properties.

This compound exhibits notable biological activities that make it a candidate for medicinal chemistry:

- Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains and fungi. For example, it demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against E. coli and S. aureus.

-

Antiproliferative Effects : The compound has been tested against cancer cell lines, revealing IC50 values indicating moderate cytotoxicity. For instance:

Cell Line IC50 (µM) MDA-MB-231 (Breast Cancer) ~25 Mouse TLX5 Lymphoma Cells 1.5 - Mechanism of Action : The trifluoromethyl group increases membrane permeability, allowing the compound to modulate enzyme activity and interact with nicotinic receptors, influencing neurotransmission and metabolic pathways.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Agrochemicals : As a component in formulations aimed at pest control and crop protection due to its biological activity.

- Pharmaceuticals : Its unique properties make it a candidate for drug development targeting various diseases, including infections and cancer.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. The compound exhibited significant antimicrobial properties with zones of inhibition ranging from 10 to 29 mm.

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines. The results indicated substantial inhibition of cell growth with varying IC50 values depending on the cell type.

Mécanisme D'action

The mechanism of action of ethyl 2-methoxy-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:

Ethyl 2-(trifluoromethyl)nicotinate: Lacks the methoxy group, resulting in different chemical properties and reactivity.

Ethyl 2-methoxy-5-(trifluoromethyl)benzoate: Features a benzoate instead of a nicotinate structure, leading to variations in biological activity and applications.

The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique, offering a distinct combination of chemical properties that can be leveraged in various research and industrial applications .

Activité Biologique

Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a trifluoromethyl group enhances its lipophilicity, which is crucial for effective membrane penetration and interaction with biological targets. The methoxy group can participate in hydrogen bonding, potentially influencing the compound's binding affinity to various proteins and enzymes.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating its interaction with intracellular targets.

- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, particularly those related to nicotinic acid metabolism .

- Receptor Interaction : The compound's structural similarities to nicotinic acid derivatives suggest potential interactions with nicotinic receptors, which could influence neurotransmission and other physiological processes.

Antimicrobial and Antiproliferative Effects

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it was found to inhibit the growth of E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

In terms of antiproliferative activity, studies using cancer cell lines have shown that this compound can induce cytotoxic effects. The IC50 values for human cancer cell lines such as MDA-MB-231 (breast cancer) were reported at approximately 25 µM, indicating moderate activity compared to standard chemotherapeutic agents like doxorubicin .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Disk diffusion method was employed against selected bacterial strains.

- Results : Showed zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.

- : The compound demonstrates promising antimicrobial properties suitable for further development as an antibacterial agent.

-

Study on Cytotoxicity :

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Method : MTT assay was used to determine cell viability after treatment with different concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 20 µM across multiple cell lines.

- : this compound exhibits potential as an anticancer agent worthy of further investigation.

Data Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 2-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-3-17-9(15)7-4-6(10(11,12)13)5-14-8(7)16-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTKOJWKPIKHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.